Pent-1-en-1-ylboronic acid
Overview
Description
Pent-1-en-1-ylboronic acid, also known as E-Penten-1-ylboronic acid or [ (E)-pent-1-enyl]boronic acid, is a chemical compound with the molecular formula C5H11BO2 . It has a molecular weight of 113.95 g/mol .
Molecular Structure Analysis
The InChI string for this compound isInChI=1S/C5H11BO2/c1-2-3-4-5-6(7)8/h4-5,7-8H,2-3H2,1H3/b5-4+
. The Canonical SMILES string is B(C=CCCC)(O)O
and the Isomeric SMILES string is B(/C=C/CCC)(O)O
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 113.95 g/mol . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 114.0852098 g/mol . The topological polar surface area is 40.5 Ų .Scientific Research Applications
Cyclopropanation Reactions
Pent-1-en-1-ylboronic acid has been explored in cyclopropanation reactions. Müller et al. (2003) investigated its use in Rhodium(II)-catalyzed olefin cyclopropanation, demonstrating its stereospecificity and enantioselectivities up to 63% for cyclopropanation of pent-1-ene, without forming 1,3-cycloadducts with polarized olefins like furan or 2,3-dihydrofuran (Müller, Allenbach, & Robert, 2003).
Oligomerization Processes
The oligomerization of pent-1-ene, relevant for the synthesis of high-quality, environmentally friendly fuel components, has been studied using H-zeolites. Grigoryeva et al. (2019) found that wide-pore H-zeolites like H-Y and H-Beta exhibited high oligomerization activity, achieving up to 97-100% yields of oligomers. The reaction conditions influenced the composition of the oligomers, which included dimers, trimers, and larger oligomers (Grigoryeva, Serebrennikov, Bubennov, & Kutepov, 2019).
Synthesis of Fluoroalkyl Derivatives
Zhu et al. (2011) explored the reaction of pent-4-en-1-amines with fluoroalkyl iodides, leading to the synthesis of 2-fluoroalkyl pyrrolidine derivatives. This research highlights the versatility of this compound derivatives in synthesizing structurally diverse compounds (Zhu et al., 2011).
Properties
IUPAC Name |
[(E)-pent-1-enyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BO2/c1-2-3-4-5-6(7)8/h4-5,7-8H,2-3H2,1H3/b5-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKWJOZHNDPWIM-SNAWJCMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=CCCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B(/C=C/CCC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59239-44-0 | |
Record name | (1E)-(Pent-1-en-1-yl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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